molecular formula C19H21ClN4O3S B2540162 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride CAS No. 1216708-42-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride

Cat. No.: B2540162
CAS No.: 1216708-42-7
M. Wt: 420.91
InChI Key: QSOIHIMXYYCXNL-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoline and thiazolopyridine moieties, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride typically involves multiple steps:

    Formation of Isoindoline Moiety: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Thiazolopyridine Synthesis: The thiazolopyridine ring can be constructed via a condensation reaction between a thioamide and a pyridine derivative.

    Coupling Reaction: The final step involves coupling the isoindoline and thiazolopyridine moieties through an acetamide linkage, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the isoindoline structure.

    Substitution: The thiazolopyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified isoindoline structures.

    Reduction: Reduced forms with altered carbonyl functionalities.

    Substitution: Substituted thiazolopyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: Potential use in diagnostic assays due to its ability to interact with biological molecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanesulfonyl chloride
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 1,3-dioxoisoindolin-2-yl pivalate

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride lies in its combined isoindoline and thiazolopyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S.ClH/c1-11(2)22-8-7-14-15(9-22)27-19(20-14)21-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26;/h3-6,11H,7-10H2,1-2H3,(H,20,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOIHIMXYYCXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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